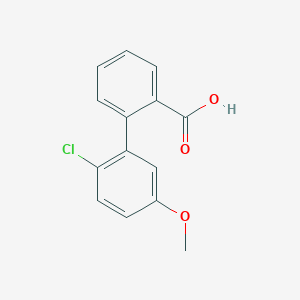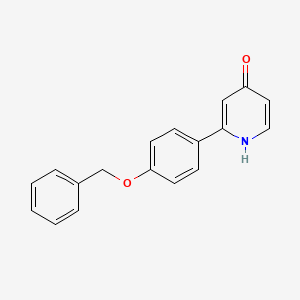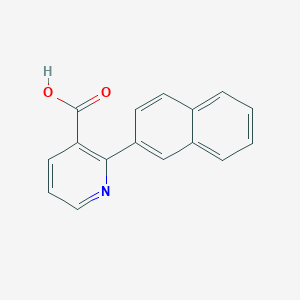
tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate
Descripción general
Descripción
The compound “tert-Butyl 3-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)azetidine-1-carboxylate” is a complex organic molecule. It likely contains a quinazolinone group (a bicyclic compound containing two nitrogen atoms), an azetidine group (a four-membered ring containing one nitrogen atom), and a tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The quinazolinone and azetidine rings would contribute to the rigidity of the molecule, while the tert-butyl ester group could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and azetidine rings, as well as the ester group. The carbonyl group in the quinazolinone ring could potentially undergo nucleophilic addition reactions, while the ester group could be susceptible to hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its melting point and boiling point compared to simpler compounds. The ester group could make it somewhat polar, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Tert-butyl azidoformate is used in the synthesis of mixtures of regioisomeric triazolines and their conversion to aziridines, which are then rearranged into protected amines. This process is crucial in the total synthesis of various sugar derivatives and biochemical molecules (Nativi, Reymond, & Vogel, 1989).
- The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums leads to rapid cascade reactions, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This indicates its role in the synthesis of complex heterocyclic compounds (Ivanov, 2020).
Medicinal Chemistry and Drug Synthesis
- Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, plays a significant role in the synthesis of complex molecules potentially useful in medicinal chemistry (Padwa, Brodney, & Lynch, 2003).
- Synthesis of complex molecules like 1-tert-butoxycarbonyl-6-sec-amino-8-aryl-5-cyano-2-oxo-1,2,3,4-tetrahydroquinazoline demonstrates the compound's utility in developing novel structures with potential pharmacological applications (Farhanullah, Samrin, & Ram, 2009).
Advanced Organic Synthesis
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a structurally similar compound, is used in hydroformylation reactions to produce intermediates for the synthesis of homochiral amino acid derivatives, which are crucial in advanced organic synthesis and chiral technology (Kollár & Sándor, 1993).
- The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate shows its utility in providing a convenient entry point to novel compounds that are important in exploring new chemical spaces (Meyers et al., 2009).
Direcciones Futuras
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve testing it against various biological targets, studying its mechanism of action, and eventually testing it in preclinical and clinical trials .
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxo-1,4-dihydroquinazolin-3-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-12(10-18)19-8-11-6-4-5-7-13(11)17-14(19)20/h4-7,12H,8-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASADIWKFEEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117907 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1389315-14-3 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3059813.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)

